SUR2 Subtype Selectivity: Pinacidil vs Nicorandil
In whole-cell patch-clamp recordings using HEK293T cells heterologously expressing cloned KATP channels, pinacidil activates SUR2B/Kir6.2 (vascular-type) and SUR2A/Kir6.2 (cardiac-type) channels with EC50 values of approximately 2 μM and approximately 10 μM, respectively—a difference of only 5-fold in potency between the two SUR2 isoforms [1]. In stark contrast, nicorandil activates SUR2B/Kir6.2 channels with an EC50 of approximately 10 μM but requires >500 μM to activate SUR2A/Kir6.2 channels, representing a >100-fold preferential activation of the vascular-type channel [1]. This differential profile makes pinacidil a more suitable nonselective SUR2 activator for studies requiring equivalent activation of both cardiac and vascular KATP channel subtypes.
| Evidence Dimension | EC50 for KATP channel activation |
|---|---|
| Target Compound Data | SUR2B/Kir6.2: EC50 ~2 μM; SUR2A/Kir6.2: EC50 ~10 μM |
| Comparator Or Baseline | Nicorandil: SUR2B/Kir6.2 EC50 ~10 μM; SUR2A/Kir6.2 EC50 >500 μM |
| Quantified Difference | Pinacidil SUR2B/SUR2A EC50 ratio = 5-fold; Nicorandil SUR2B/SUR2A EC50 ratio > 100-fold |
| Conditions | HEK293T cells expressing cloned SUR2B/Kir6.2 or SUR2A/Kir6.2 channels; whole-cell patch-clamp configuration |
Why This Matters
This evidence enables researchers to select pinacidil over nicorandil when nonselective SUR2 activation is required, or conversely, to select nicorandil when vascular-selective SUR2B activation is desired.
- [1] Kondo C, Repunte VP, Satoh E, et al. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil. Br J Pharmacol. 1998;124(5):985-991. View Source
